molecular formula C16H19F3N4O3S B2785719 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine CAS No. 2380140-77-0

2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine

Cat. No. B2785719
CAS RN: 2380140-77-0
M. Wt: 404.41
InChI Key: HIXLFILKCIEJEV-UHFFFAOYSA-N
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Description

The compound “2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine” is a complex organic molecule. It contains several functional groups and structural features, including a pyrazole ring, a piperidine ring, a sulfonyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. These features suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction involving a 1,3-diketone and hydrazine . The piperidine ring could be formed through a cyclization reaction . The sulfonyl group could be introduced through a sulfonation reaction . The methoxy group could be introduced through an etherification reaction, and the trifluoromethyl group could be introduced through a nucleophilic substitution reaction on the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the piperidine ring is aliphatic and can adopt a chair conformation . The sulfonyl group is polar and can participate in hydrogen bonding, while the trifluoromethyl group is highly electronegative and can influence the electronic properties of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo electrophilic substitution reactions, the piperidine ring could undergo nucleophilic substitution reactions, and the sulfonyl group could undergo reduction reactions . The trifluoromethyl group is generally quite stable and does not readily undergo reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar sulfonyl group and the nonpolar rings and trifluoromethyl group . Its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity and mechanism of action, as well as its physical and chemical properties .

properties

IUPAC Name

2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3S/c1-22-10-13(8-21-22)27(24,25)23-7-3-4-12(9-23)11-26-15-14(16(17,18)19)5-2-6-20-15/h2,5-6,8,10,12H,3-4,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLFILKCIEJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine

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